molecular formula C17H12BrNO2 B1270671 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 330194-05-3

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No. B1270671
M. Wt: 342.2 g/mol
InChI Key: JOLHAGZYGBJFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12BrNO2 and a molecular weight of 342.2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid” consists of a quinoline core with a bromo group at the 6th position, a carboxylic acid group at the 4th position, and a 4-methylphenyl group at the 2nd position .

Scientific Research Applications

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have a wide range of biological and pharmacological activities . Here are some general applications of quinoline derivatives:

  • Antimalarial Activity

    • Quinoline derivatives are known for their antimalarial activity .
  • Anticancer Activity

    • Some quinoline derivatives have shown anticancer activity .
  • Antibacterial Activity

    • Quinoline derivatives can have antibacterial activity .
  • Anti-inflammatory Activity

    • A quinoline derivative with strong anti-inflammatory activity was synthesized by Baba et al. in an adjuvant arthritis rat model .
  • Analgesic Activity

    • Quinoline derivatives can have analgesic (pain-relieving) activity .
  • Cardiovascular Activity

    • Some quinoline derivatives have shown cardiovascular activity .

properties

IUPAC Name

6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLHAGZYGBJFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361135
Record name 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

CAS RN

330194-05-3
Record name 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid

Citations

For This Compound
2
Citations
L Osama, AA Laila, NA Magda, ST Atif - Der Pharma Chem, 2016 - researchgate.net
A new series of quinoline containing compoundswasdesigned, synthesized and evaluated biologically for their invitro antitumor activity. Compounds 7, 8, 11, 12, 17 and 18showed the …
Number of citations: 2 www.researchgate.net
MA Massoud, SA El Bialy, WA Bayoumi… - Heterocyclic …, 2014 - degruyter.com
A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids 17a,b, 2-aryl-3-hydroxyquinoline-4-carboxylic acids 12a–d and their derivatives 13–16 and 18–21 were designed, …
Number of citations: 14 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.